5-Bromo-4-methoxypyrimidine-2-carbaldehyde
Description
5-Bromo-4-methoxypyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5, a methoxy group at position 4, and an aldehyde group at position 2.
Properties
IUPAC Name |
5-bromo-4-methoxypyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6-4(7)2-8-5(3-10)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDNKJMBHVFJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde typically involves the bromination of 4-methoxypyrimidine-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxypyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: 5-Bromo-4-methoxypyrimidine-2-carboxylic acid.
Reduction Products: 5-Bromo-4-methoxypyrimidine-2-methanol.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-4-methoxypyrimidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde depends on its specific application. In biological systems, it may act by interacting with nucleic acids or proteins, altering their function. The bromine atom and aldehyde group can form covalent bonds with biological targets, leading to inhibition or modulation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyrimidine
- 4-Methoxypyrimidine-2-carbaldehyde
- 5-Bromo-4-chloropyrimidine-2-carbaldehyde
Uniqueness
5-Bromo-4-methoxypyrimidine-2-carbaldehyde is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential biological activity. The presence of both a bromine atom and an aldehyde group allows for selective modifications and interactions with various targets, making it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
